molecular formula C12H15Cl2N3O B5496619 N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide

N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide

Cat. No. B5496619
M. Wt: 288.17 g/mol
InChI Key: YZBLIULHHWRASU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide, also known as MFZ 2-24, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of piperazinecarboxamides and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 is not fully understood, but it is believed to involve the modulation of various neurotransmitter receptors in the brain. For example, N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been found to modulate dopamine D2 receptors, which are involved in the regulation of mood, motivation, and reward. It has also been found to modulate serotonin 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been found to have a variety of biochemical and physiological effects. For example, it has been found to inhibit the production of inflammatory cytokines in vitro, which suggests that it may have potential as an anti-inflammatory agent. It has also been found to modulate dopamine D2 receptors in the brain, which suggests that it may have potential as an antipsychotic agent. Additionally, N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been found to have anxiolytic and antidepressant-like effects in animal models, which suggests that it may have potential as an anxiolytic or antidepressant agent.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 in lab experiments is that it has been well-studied and its synthesis method is well-established. Additionally, N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been found to have a variety of biochemical and physiological effects, which makes it useful in many different areas of research. However, one limitation of using N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.

Future Directions

There are many potential future directions for research on N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24. For example, further studies could be conducted to better understand its mechanism of action and how it modulates neurotransmitter receptors in the brain. Additionally, studies could be conducted to investigate its potential as an anti-inflammatory agent, as well as its potential as an anxiolytic or antidepressant agent. Finally, studies could be conducted to investigate the potential of N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 in treating various neurological disorders, such as schizophrenia or Parkinson's disease.
Conclusion
In conclusion, N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 is a chemical compound that has been widely studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which makes it useful in many different areas of research. While its mechanism of action is not fully understood, it has been well-studied and its synthesis method is well-established. There are many potential future directions for research on N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24, and further studies could shed light on its potential as an anti-inflammatory, antipsychotic, anxiolytic, or antidepressant agent, as well as its potential in treating various neurological disorders.

Synthesis Methods

The synthesis of N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 involves the reaction of 2,5-dichlorobenzoic acid with 4-methylpiperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24. This synthesis method has been well-established and has been used in many studies to obtain N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 for further research.

Scientific Research Applications

N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been extensively studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, which make it useful in many different areas of research. For example, N-(2,5-dichlorophenyl)-4-methyl-1-piperazinecarboxamide 2-24 has been studied for its potential as an anti-inflammatory agent, as it has been found to inhibit the production of inflammatory cytokines in vitro. It has also been studied for its potential as an antipsychotic agent, as it has been found to modulate dopamine D2 receptors in the brain.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O/c1-16-4-6-17(7-5-16)12(18)15-11-8-9(13)2-3-10(11)14/h2-3,8H,4-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBLIULHHWRASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dichlorophenyl)-4-methylpiperazine-1-carboxamide

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